molecular formula C17H24N2O2 B2874813 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide CAS No. 1403835-45-9

4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide

Cat. No.: B2874813
CAS No.: 1403835-45-9
M. Wt: 288.391
InChI Key: MRNMYWNBLVJWKG-GASCZTMLSA-N
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Description

4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
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Mechanism of Action

Target of Action

CHEMBL4575319, also known as “4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide”, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to various biological processes such as inflammation, gastric acid secretion, and neurotransmission .

Mode of Action

The compound interacts with the Histamine H1 receptor by displacing the radioligand [3H]-mepyramine from its binding site . This interaction results in changes in the receptor’s activity, which can lead to alterations in the downstream signaling pathways .

Biochemical Pathways

Histamine H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which further trigger calcium release and protein kinase C activation, respectively .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, half-life, and overall pharmacological effect .

Result of Action

The molecular and cellular effects of CHEMBL4575319’s action are largely dependent on its interaction with the Histamine H1 receptor. By modulating this receptor’s activity, the compound can influence various physiological processes mediated by histamine, potentially leading to changes in inflammatory responses, neurotransmission, and other histamine-regulated functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4575319. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Properties

IUPAC Name

4-[3-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]propoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNMYWNBLVJWKG-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)CCCOC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide?

A1: this compound acts as an N-methyl-D-aspartate (NMDA) glutamate receptor antagonist. [] It is also studied in combination with acetylcholinesterase inhibitors. [, ] This dual-action approach suggests a potential for addressing cognitive deficits associated with various neurological conditions.

Q2: Have there been challenges in developing a stable formulation of this compound?

A3: Yes, research indicates that ensuring the long-term stability of this compound hydrochloride has been a focus. [] Scientists have developed a specific synthesis process to obtain a stable crystalline form, which is crucial for pharmaceutical development and storage.

Q3: What are the key steps involved in the industrial synthesis of this compound?

A4: The industrial synthesis involves several steps: reacting a specific precursor with ammonia at high temperatures, followed by reduction and coupling reactions. [] The process aims to produce the desired compound in its free base form, which is then reacted with hydrochloric acid to obtain the final hydrochloride salt.

Q4: What is the significance of obtaining a specific crystalline form of this compound hydrochloride?

A5: Specific crystalline forms of drug substances possess unique physicochemical properties, impacting their stability, solubility, and bioavailability. [] Therefore, identifying and synthesizing a stable crystalline form of this compound hydrochloride is crucial for developing an effective and marketable pharmaceutical product.

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